molecular formula C14H13ClN2O3 B2700776 2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile CAS No. 391650-02-5

2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile

Cat. No. B2700776
CAS RN: 391650-02-5
M. Wt: 292.72
InChI Key: CPBYONAMSWENHC-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile, also known as DMP-3-CNP, is a nitrile compound used in a variety of scientific applications. It is a colorless, crystalline solid with a melting point of 71°C and a boiling point of 202°C. As a nitrile, it is a versatile compound with an array of characteristics that make it useful in a variety of applications.

Scientific Research Applications

Atmospheric Chemistry and Environmental Impact

Nitrophenols, including compounds similar to 2-(2,2-Dimethylpropanoyl)-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile, have been studied for their occurrence and behavior in the atmosphere. Research indicates that atmospheric nitrophenols can originate from combustion processes, hydrolysis of pesticides, and secondary formation in the atmosphere. These processes contribute to environmental pollution and have implications for atmospheric chemistry, potentially impacting air quality and human health (Harrison et al., 2005).

Water Technology and Environmental Safety

Nitrosamines, a category that includes similar structures, pose significant concerns in water technology due to their high genotoxicity and association with cancer risks. They are identified as disinfection by-products in water treatment processes, highlighting the need for advanced methods to mitigate their presence in drinking water. This research underscores the importance of understanding the formation and removal of such compounds to ensure water safety (Nawrocki & Andrzejewski, 2011).

Photolytic Protection and Synthetic Chemistry

Compounds like this compound are explored for their photolytic properties, particularly in the context of protecting groups in synthetic chemistry. The use of photosensitive protecting groups, including nitrophenyl derivatives, demonstrates significant promise in facilitating complex chemical syntheses by enabling selective activation and deactivation of functional groups (Amit, Zehavi, & Patchornik, 1974).

Agricultural and Environmental Monitoring

In agricultural contexts and environmental monitoring, understanding the behavior and impact of nitro compounds, including those similar to this compound, is crucial. For instance, nitrous oxide emissions from aquaculture, which involve nitro compounds as intermediates, are a significant source of greenhouse gases. This area of research is vital for developing strategies to reduce environmental footprints and mitigate climate change impacts (Hu et al., 2012).

Hazard and Safety Studies

The potential hazards of mixing nitric acid with organic compounds, demonstrating the explosive potential of nitro compounds, underline the importance of safety protocols in chemical handling and storage. These studies serve as a cautionary tale for industries and laboratories, emphasizing the need for rigorous safety measures and awareness of chemical reactivity (Hedlund et al., 2014).

properties

IUPAC Name

2-[(4-chloro-3-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3/c1-14(2,3)13(18)10(8-16)6-9-4-5-11(15)12(7-9)17(19)20/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPBYONAMSWENHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC(=C(C=C1)Cl)[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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